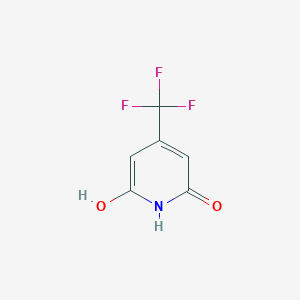

4-(Trifluoromethyl)pyridine-2,6-diol

概要

説明

4-(Trifluoromethyl)pyridine-2,6-diol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which also contains two hydroxyl groups at the 2 and 6 positions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)pyridine-2,6-diol typically involves the introduction of the trifluoromethyl group onto a pyridine ring followed by the installation of hydroxyl groups. One common method involves the trifluoromethylation of a pyridine derivative using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. Subsequent hydroxylation can be achieved through various oxidation reactions, often employing oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using metal catalysts such as palladium or copper can be employed to facilitate the trifluoromethylation step, followed by hydroxylation using environmentally benign oxidants .

化学反応の分析

Substitution Reactions

The hydroxyl groups at positions 2 and 6 undergo nucleophilic substitution when activated. For example:

-

Triflation : Conversion to bis(triflate) derivatives enables subsequent coupling reactions. Pyridine-3,4-diol analogs (structurally similar to 4-(trifluoromethyl)pyridine-2,6-diol) form bis(trifluoromethanesulfonyl) intermediates under triflic anhydride conditions, which act as leaving groups for palladium-catalyzed cross-couplings .

-

Phosphorylation : Reaction with phosphorus oxychloride (POCl₃) in the presence of triethylamine converts hydroxyl groups to chlorides. This is demonstrated in analogous pyrimidine systems, yielding dichloro derivatives .

Table 1: Substitution Reactions of Hydroxyl Groups

Palladium-Catalyzed Cross-Coupling Reactions

Bis(triflate) derivatives participate in Suzuki-Miyaura and Sonogashira couplings to construct π-extended systems:

-

Suzuki Coupling : Reaction with aryl boronic acids forms biaryl derivatives. For example, coupling with phenylacetylene yields 2-phenyl-3,4-bis(phenylethynyl)-6-(trifluoromethyl)pyridine (40% yield) .

-

Sonogashira Coupling : Ethynylation with terminal alkynes produces ethynyl-substituted pyridines, such as tert-butyl-3,4-bis(phenylethynyl)-6-(trifluoromethyl)pyridine (44% yield) .

Table 2: Cross-Coupling Reactions

Tautomerism and Acid-Base Behavior

The compound exists in equilibrium with its pyridin-2-one tautomer (Figure 1 ). Polar protic solvents (e.g., methanol) shift the equilibrium toward the diol form, while the solid state often stabilizes a 1:1 mixture of tautomers .

Figure 1 : Tautomeric equilibrium of this compound .

textDiol Form (2,6-dihydroxy) ⇌ Pyridin-2-one Form (2-oxo-6-hydroxy)

Functional Group Transformations

-

Oxidation : While direct oxidation of hydroxyl groups is not explicitly documented, chromium(VI)-based oxidants convert analogous sulfur-containing pyridines to sulfones (e.g., 2,3,5,6-tetrafluoro-4-trifluoromethylsulphonylpyridine) .

-

Reduction : Catalytic hydrogenation is unexplored but theoretically feasible for reducing the pyridine ring under high-pressure H₂.

Stability and Reaction Limitations

科学的研究の応用

Medicinal Chemistry

4-(Trifluoromethyl)pyridine-2,6-diol and its derivatives play a crucial role as scaffolds in drug design. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective as pharmaceuticals.

Case Study: Antiproliferative Activity

A study investigated the antiproliferative effects of various pyridine derivatives against cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The results indicated that compounds with pyridine scaffolds exhibited significant inhibition of cell proliferation, suggesting potential therapeutic applications in oncology .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10 | Induces apoptosis via caspase activation |

| 4-(Trifluoromethyl)pyridine-3-ol | K562 | 15 | Inhibits cell cycle progression |

Organic Synthesis

The compound is utilized in various synthetic pathways due to its reactivity and ability to form stable intermediates. It serves as a precursor for the synthesis of complex organic molecules, including heterocycles and metal-organic frameworks (MOFs).

Synthesis Pathways

- Preparation of Trifluoromethylpyridyllithiums: This reaction involves metalation to yield highly reactive intermediates that can participate in further transformations .

- Synthesis of Metal-Organic Frameworks: The compound has been employed in the development of MOFs with unique properties for gas storage and catalysis .

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Metalation | 4-(Trifluoromethyl)pyridine | Trifluoromethylpyridyllithium | 85 |

| MOF Synthesis | This compound | MOF with CO2 adsorption capacity | 90 |

Environmental Applications

Due to its chemical stability and reactivity, this compound is also explored for environmental applications such as remediation processes. Its derivatives can be designed to capture pollutants or act as catalysts in degradation reactions.

Case Study: Pollutant Capture

Research has shown that certain derivatives can effectively bind to heavy metals or organic pollutants in aqueous solutions, facilitating their removal from contaminated environments .

Analytical Chemistry

The compound is used as a reagent in analytical chemistry for the detection and quantification of various analytes due to its unique spectral properties.

Application Example: Spectroscopic Analysis

This compound has been utilized in fluorescence-based assays for detecting specific biomolecules. Its ability to act as a pH indicator further enhances its utility in biochemical assays .

作用機序

The mechanism of action of 4-(Trifluoromethyl)pyridine-2,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl groups can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects .

類似化合物との比較

4-(Trifluoromethyl)pyridine: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

2,6-Dihydroxypyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

4-(Trifluoromethyl)phenol: Contains a phenol ring instead of a pyridine ring, leading to different reactivity and applications

Uniqueness: 4-(Trifluoromethyl)pyridine-2,6-diol is unique due to the combination of the trifluoromethyl group and hydroxyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

生物活性

4-(Trifluoromethyl)pyridine-2,6-diol is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and can influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F3N1O2, featuring a pyridine ring substituted with hydroxyl groups at the 2 and 6 positions and a trifluoromethyl group at the 4 position. The presence of the hydroxyl groups allows for hydrogen bonding, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances the compound's binding affinity to proteins and enzymes through hydrophobic interactions. The hydroxyl groups contribute to the formation of hydrogen bonds, which are essential for the compound's bioactivity.

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit cell wall synthesis.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as a chemotherapeutic agent.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It has shown promise in reducing pro-inflammatory cytokine production in cellular models.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, demonstrating moderate antibacterial activity.

- Cytotoxicity in Cancer Cells : In vitro tests conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed an IC50 value of approximately 25 µM for this compound, suggesting significant cytotoxicity compared to control compounds.

- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl groups; trifluoromethyl group | Antimicrobial; anticancer |

| 3-Hydroxy-4-trifluoromethylpyridine | Similar structure; different position | Moderate antimicrobial |

| Pyridine-2,6-diol | No trifluoromethyl group | Lower biological activity |

特性

IUPAC Name |

6-hydroxy-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(11)10-5(12)2-3/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRJBDGYOYOWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573297 | |

| Record name | 6-Hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356518-28-0 | |

| Record name | 6-Hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。